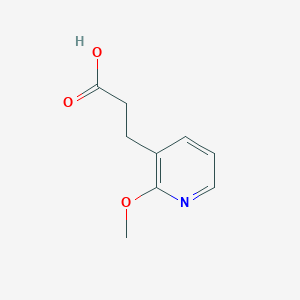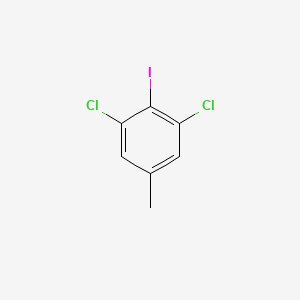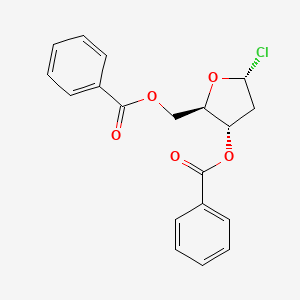![molecular formula C12H16ClNS B1427474 {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine CAS No. 1340419-22-8](/img/structure/B1427474.png)
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Paraquat Poisonings: Mechanisms of Lung Toxicity, Clinical Features, and Treatment
This review discusses paraquat dichloride (PQ), a widely used herbicide, focusing on its lung toxicity mechanisms and the challenges in treating human poisonings. PQ accumulates in the lung, leading to severe pulmonary effects, including oxidative stress and damage to alveolar cells. The paper emphasizes the need for effective treatments and the importance of prognosis prediction techniques (R. Dinis-Oliveira et al., 2008).
Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity: A Scientometric Review
This review provides a comprehensive analysis of the research trends on 2,4-D herbicide toxicity, focusing on toxicology, mutagenicity, and the impact on the environment and human health. It highlights the need for further research in molecular biology, exposure assessment, and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).
1-Methylcyclopropene: A Review
This paper reviews the application of 1-methylcyclopropene (1-MCP) in inhibiting ethylene action, demonstrating its effectiveness across a broad range of fruits, vegetables, and floriculture crops. It discusses the conditions for effective use and potential impacts on product quality, offering insights into ethylene's role in plant biology (S. Blankenship & J. Dole, 2003).
Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment
This review addresses the environmental presence and toxicity of triclosan (TCS), a widely used antimicrobial agent. It discusses TCS's degradation, potential for more toxic by-products formation, and its effects on aquatic organisms, highlighting the risk of TCS-resistant bacteria emergence (G. Bedoux et al., 2012).
Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel
This paper focuses on the synthesis methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. It reviews various synthetic approaches, discussing their advantages and limitations, which is crucial for future developments in the drug's synthesis (A. Saeed et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-cyclopropyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS/c1-14-12(9-2-3-9)8-15-11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJRPJGUIROPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CSC1=CC=C(C=C1)Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
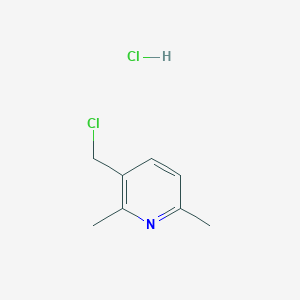
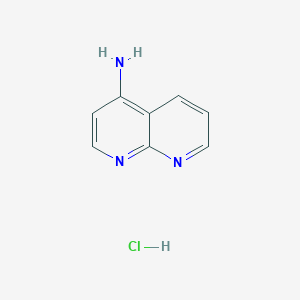
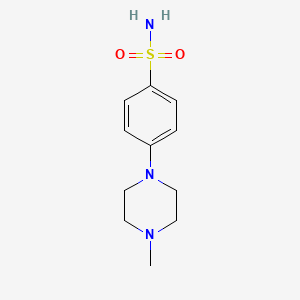
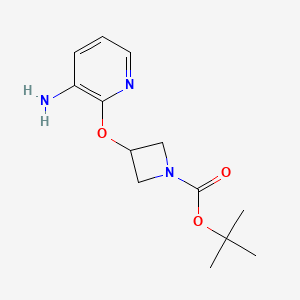
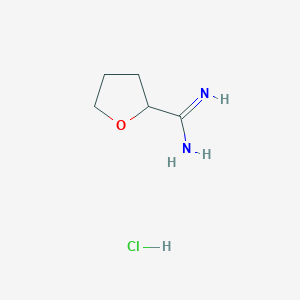
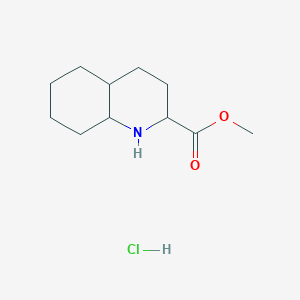
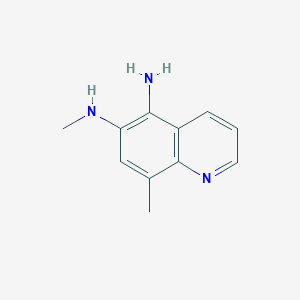
![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B1427406.png)

